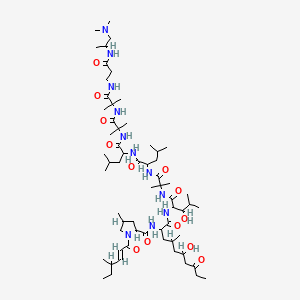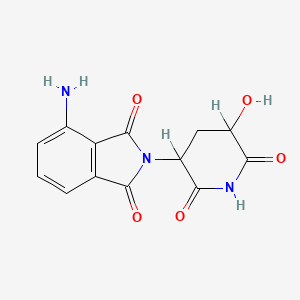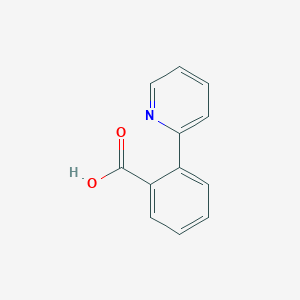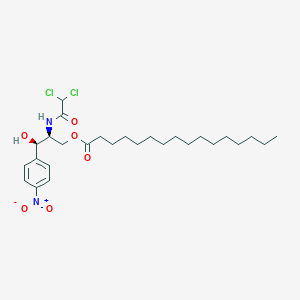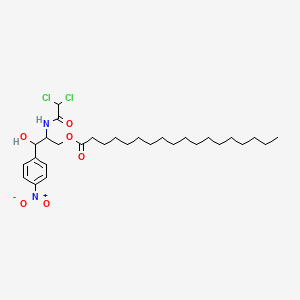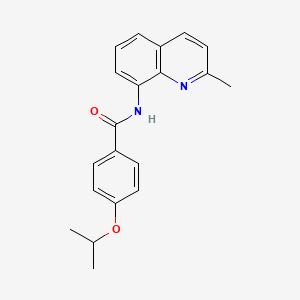
CDN1163
Übersicht
Beschreibung
CDN1163 ist ein kleines Molekül, das als allosterischer Aktivator der sarkoplasmatischen/endoplasmatischen Retikulum Calcium-ATPase (SERCA) wirkt. Diese Verbindung hat sich als vielversprechend erwiesen, um die Calcium-Homöostase zu verbessern, die für verschiedene zelluläre Funktionen entscheidend ist. This compound wurde auf seine Fähigkeit untersucht, Diabetes und Stoffwechselstörungen durch Steigerung der SERCA-Aktivität zu lindern, wodurch der Calciumtransport innerhalb der Zellen verbessert wird .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die ein Benzamid-Derivat ist. Die Syntheseroute beinhaltet in der Regel die folgenden Schritte:
Bildung der Kernstruktur: Die Kernstruktur wird durch Reaktion von 4-(1-Methylethoxy)-N-(2-methyl-8-chinolinyl)benzamid mit geeigneten Reagenzien synthetisiert.
Reinigung: Das Rohprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um die gewünschte Verbindung mit hoher Reinheit zu erhalten.
Charakterisierung: Das Endprodukt wird mit verschiedenen analytischen Techniken charakterisiert, darunter Kernresonanzspektroskopie und Massenspektrometrie, um seine Struktur und Reinheit zu bestätigen
Chemische Reaktionsanalyse
This compound durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden. Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsreaktionen von this compound können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen am Benzamid-Kern durch andere Gruppen ersetzt werden. .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: this compound wird als Werkzeugverbindung verwendet, um die Mechanismen der SERCA-Aktivierung und Calcium-Homöostase zu untersuchen.
Biologie: In der biologischen Forschung wird this compound verwendet, um die Rolle der Calcium-Signaltransduktion in verschiedenen zellulären Prozessen zu untersuchen, darunter Muskelkontraktion und Zelltod.
Medizin: this compound hat potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten, die mit einer Calcium-Dysregulation zusammenhängen, wie z. B. Diabetes und Stoffwechselstörungen. .
Industrie: This compound wird bei der Entwicklung neuer Medikamente eingesetzt, die auf die Calcium-Homöostase und verwandte Signalwege abzielen
Wirkmechanismus
This compound übt seine Wirkung aus, indem es an die sarkoplasmatische/endoplasmatische Retikulum Calcium-ATPase bindet und deren Aktivität steigert. Diese Bindung erhöht die Affinität des Enzyms für Calciumionen und fördert die Aufnahme von Calcium in das sarkoplasmatische Retikulum. Dieser Prozess trägt dazu bei, die Calcium-Homöostase in den Zellen aufrechtzuerhalten, was für verschiedene zelluläre Funktionen unerlässlich ist. Die Aktivierung von SERCA durch this compound reduziert auch den endoplasmatischen Retikulumstress und verbessert den Zellstoffwechsel .
Wissenschaftliche Forschungsanwendungen
CDN1163 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the mechanisms of SERCA activation and calcium homeostasis.
Biology: In biological research, this compound is used to investigate the role of calcium signaling in various cellular processes, including muscle contraction and cell death.
Medicine: this compound has potential therapeutic applications in treating diseases related to calcium dysregulation, such as diabetes and metabolic disorders. .
Industry: This compound is used in the development of new drugs targeting calcium homeostasis and related pathways
Wirkmechanismus
Target of Action
CDN1163, also known as N-(2-methylquinolin-8-yl)-4-propan-2-yloxybenzamide or 4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide, is an allosteric activator of the sarco/endoplasmic reticulum Ca2±ATPase (SERCA) . SERCA is a pharmacologically important pump that transports Ca2+ at the expense of adenosine triphosphate (ATP) hydrolysis .
Mode of Action
This compound directly binds to SERCA and enhances its activity at saturating Ca2+ concentrations . This compound enhances the atp-mediated modulatory effects to increase the population of catalytically competent serca structures .
Biochemical Pathways
This compound plays a significant role in the regulation of calcium homeostasis and energy metabolism. It augments the ER and mitochondrial Ca2+ content, thereby increasing the mitochondrial membrane potential, respiration, and ATP synthesis . It also up-regulates the expression of inositol 1,4,5-trisphosphate receptors and antioxidant enzymes, and enhances mitochondrial biogenesis . Furthermore, this compound increases AMPK α α Thr172 phosphorylation, indicating increased AMPK α α activity .
Pharmacokinetics
It is known that this compound increases the uptake and oxidation of glucose, as well as complete fatty acid oxidation
Result of Action
This compound has been shown to have several molecular and cellular effects. It increases insulin synthesis and exocytosis from islets . It also enhances the sensitivity of the cytosolic Ca2+ oscillation response to glucose and potentiates it in dispersed and sorted β-cells . In palmitate-treated β-cells, this compound prevents ER Ca2+ depletion, mitochondrial dysfunction, cytosolic and mitochondrial oxidative stress, defective insulin secretion, and apoptotic cell death .
Action Environment
It is known that this compound can protect β-cells from lipotoxicity and the development of type 2 diabetes , suggesting that it may be effective in environments with high levels of lipids
Biochemische Analyse
Biochemical Properties
CDN1163 interacts with the SERCA pump, a key regulator of cellular calcium homeostasis . The SERCA pump transports calcium ions from the cytosol back to the sarcoplasmic reticulum following muscle contraction . This compound enhances the ATP-mediated modulatory effects to increase the population of catalytically competent SERCA structures .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It potently lowers fasting blood glucose, improves glucose tolerance, and ameliorates hepatosteatosis in ob/ob mice . It also induces a significant reduction in adipose tissue weight with no change in lean mass .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the SERCA pump. It enhances the ATP-mediated modulatory effects to increase the population of catalytically competent SERCA structures . This structural shift occurs within the physiological window of Ca2+ concentrations at which the SERCA pump operates .
Temporal Effects in Laboratory Settings
It has been observed that this compound-treated ob/ob mice maintained euglycemia comparable with that of lean mice for more than 6 weeks after cessation of this compound administration .
Metabolic Pathways
This compound is involved in the regulation of cellular calcium homeostasis, a critical metabolic pathway. It interacts with the SERCA pump, enhancing its activity and thereby influencing calcium ion transport .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented in the current literature. Given its interaction with the SERCA pump, which is localized on the sarcoplasmic reticulum membrane , it can be inferred that this compound may also localize to the sarcoplasmic reticulum.
Vorbereitungsmethoden
The synthesis of CDN1163 involves several steps, starting with the preparation of the core structure, which is a benzamide derivative. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized by reacting 4-(1-methylethoxy)-N-(2-methyl-8-quinolinyl)benzamide with appropriate reagents.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Characterization: The final product is characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, to confirm its structure and purity
Analyse Chemischer Reaktionen
CDN1163 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions of this compound can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups on the benzamide core are replaced with other groups. .
Vergleich Mit ähnlichen Verbindungen
CDN1163 ist im Vergleich zu anderen SERCA-Aktivatoren aufgrund seines spezifischen Bindungs- und Aktivierungsmechanismus einzigartig. Ähnliche Verbindungen sind:
Thapsigargin: Ein potenter SERCA-Inhibitor, der verwendet wird, um Calcium-Signalwege zu untersuchen.
Cyclopiazonsäure: Ein weiterer SERCA-Inhibitor, der in der Forschung verwendet wird, um die Calcium-Homöostase zu verstehen.
BHQ (2,5-Di-tert-Butylhydrochinon): Ein SERCA-Inhibitor, der häufig in Studien im Zusammenhang mit Calcium-Signaltransduktion und -Homöostase verwendet wird
This compound zeichnet sich durch seine Fähigkeit aus, die SERCA-Aktivität zu steigern, wodurch es zu einem wertvollen Werkzeug in der Forschung und potenziellen therapeutischen Anwendungen wird.
Eigenschaften
IUPAC Name |
N-(2-methylquinolin-8-yl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13(2)24-17-11-9-16(10-12-17)20(23)22-18-6-4-5-15-8-7-14(3)21-19(15)18/h4-13H,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGVYDCVFBGALZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)OC(C)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is CDN1163, and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as an allosteric activator of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). [] SERCA is a crucial pump responsible for transporting calcium ions from the cytoplasm into the sarcoplasmic reticulum (SR) lumen, thereby regulating intracellular calcium homeostasis. [] By binding to SERCA, this compound enhances the pump's activity, promoting calcium uptake into the SR. []
Q2: How does this compound's activation of SERCA impact cellular processes?
A2: By increasing SERCA activity, this compound influences several cellular processes:
- Calcium Homeostasis: It restores disrupted calcium balance within cells. []
- Endoplasmic Reticulum Stress: It alleviates ER stress by preventing the accumulation of unfolded proteins. []
- Inflammatory Responses: It reduces inflammation by modulating pathways like MAPK-JNK. []
- Mitochondrial Function: It improves mitochondrial function, including biogenesis and oxidative phosphorylation. [, ]
- Cell Survival: It protects cells from various stresses, including oxidative stress and lipotoxicity. [, ]
Q3: What are the downstream effects of this compound on specific cell types?
A3: this compound exhibits diverse effects on various cell types:
- Pancreatic β-cells: It promotes β-cell survival and function, potentially improving insulin secretion. []
- Muscle Cells: It improves muscle function, attenuates atrophy, and enhances energy metabolism. [, , , ]
- Mast Cells: It inhibits IgE-mediated activation, reducing degranulation and cytokine production. []
- Pulmonary Artery Smooth Muscle Cells: It inhibits phenotypic transition and reduces pulmonary vascular remodeling. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B1668681.png)
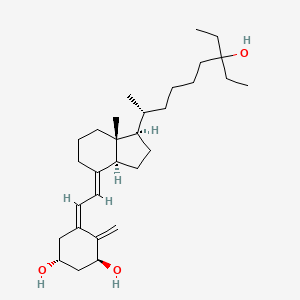
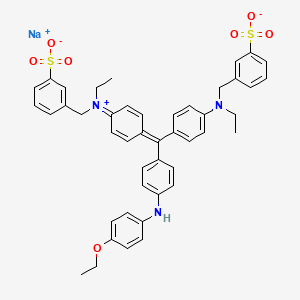
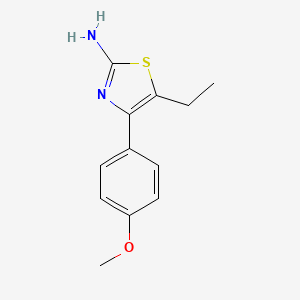

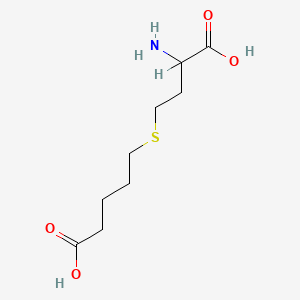
![(6S)-6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-propan-2-yl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B1668688.png)
